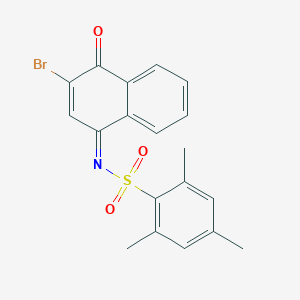![molecular formula C25H23NO5S B281286 Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as BDP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BDP is a member of the benzofuran family of compounds and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of metalloproteases, which are enzymes involved in the breakdown of extracellular matrix proteins. Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to inhibit the activation of certain signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have a variety of biochemical and physiological effects in cells and tissues. Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in these cells. Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to reduce inflammation and oxidative stress in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its unique chemical structure, which allows it to be used as a fluorescent probe for the detection of metal ions. Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is also relatively easy to synthesize and purify, which makes it a useful tool for researchers. One limitation of using Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate-based therapeutics for the treatment of cancer and inflammation. Another area of interest is the further development of Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and its potential applications in scientific research.
Synthesemethoden
The synthesis of Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2,5-dimethylphenylsulfonyl chloride with benzyl 2-hydroxybenzoate in the presence of a base such as triethylamine. This reaction produces the intermediate benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoate, which is then converted to Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate through a series of additional steps.
Wissenschaftliche Forschungsanwendungen
Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and zinc. Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
Eigenschaften
Molekularformel |
C25H23NO5S |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
benzyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H23NO5S/c1-16-9-10-17(2)23(13-16)32(28,29)26-20-11-12-22-21(14-20)24(18(3)31-22)25(27)30-15-19-7-5-4-6-8-19/h4-14,26H,15H2,1-3H3 |
InChI-Schlüssel |
LXYLNHUNWBTPLK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)

![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)


![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)